
Potassium dodecanoate-2,2-D2
Overview
Description
Potassium dodecanoate-2,2-D2 (C12H21D2KO2) is a deuterated potassium salt of dodecanoic acid (lauric acid), where two hydrogen atoms at the second carbon position are replaced with deuterium isotopes. This compound is synthesized for applications in isotopic labeling, analytical chemistry, and materials science. Its molecular weight is 240.41 g/mol, with a purity of ≥98 atom% deuterium . The CAS registry number is [82867-25-2], and it is classified as non-hazardous for transport . Due to its deuterium substitution, it serves as a critical internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, particularly in lipidomics and surfactant research .
Biological Activity
Potassium dodecanoate-2,2-D2, also known as deuterated dodecanoate, is a compound with significant implications in biological research and pharmaceutical applications. This article explores its biological activity, focusing on its pharmacokinetic properties, metabolic effects, and potential therapeutic uses.
- Molecular Formula : C₁₂H₂₁D₂KO₂
- Molecular Weight : 240.42 g/mol
- CAS Number : 82867-25-2
The presence of deuterium (D) in the molecular structure influences the compound's behavior in biological systems, particularly in drug metabolism and pharmacokinetics.
Pharmacokinetics and Metabolism
Deuteration has been shown to modify the pharmacokinetic profiles of drugs. Studies indicate that the incorporation of deuterium can lead to:
- Altered Metabolic Stability : Deuterated compounds often exhibit reduced metabolic rates due to the kinetic isotope effect, which can enhance their half-lives in biological systems. This effect is particularly relevant for compounds undergoing oxidative metabolism .
- Improved Bioavailability : The alteration in metabolic pathways may enhance absorption and bioavailability, making deuterated drugs more effective at lower doses .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
LogP | 2.657 |
Polar Surface Area (PSA) | 40.13 Ų |
Stability | High |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Initial studies suggest that fatty acid salts like potassium dodecanoate can possess antimicrobial activity against certain pathogens. This is particularly relevant in agricultural applications where such compounds are used as biocontrol agents .
- Cellular Effects : In vitro studies have shown that fatty acids can influence cell signaling pathways, potentially affecting processes like apoptosis and inflammation. The deuterated form may further modulate these effects by altering lipid metabolism .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that potassium dodecanoate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The deuterated form was found to enhance this activity due to its altered interaction with bacterial membranes .
- Pharmacokinetic Study : In a comparative study involving deuterated versus non-deuterated fatty acids, researchers observed that this compound had a longer half-life and lower clearance rate in animal models. This suggests potential for improved therapeutic efficacy in chronic conditions requiring sustained drug levels .
Future Research Directions
Given the promising results regarding the biological activity of this compound, further research is warranted in several areas:
- Clinical Trials : Investigating the efficacy of this compound in clinical settings for conditions such as infections or metabolic disorders.
- Mechanistic Studies : Exploring the underlying mechanisms through which deuteration affects drug metabolism and cellular responses.
Scientific Research Applications
Metabolic Studies
Fatty Acid Metabolism
Potassium dodecanoate-2,2-D2 is utilized in metabolic studies to trace fatty acid metabolism. Its deuterated form allows researchers to track the incorporation of the compound into various metabolic pathways using techniques such as mass spectrometry. This is particularly useful in studying lipid metabolism and understanding how fatty acids are processed in biological systems.
Case Study: Lipid Metabolism in Obesity
A study investigated the role of deuterated fatty acids, including this compound, in understanding lipid metabolism in obese subjects. The findings indicated that the incorporation of deuterated fatty acids into triglycerides could provide insights into the dynamics of fat storage and mobilization during weight changes .
Drug Development
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a model compound for developing new drugs targeting metabolic disorders. Its structural similarity to endogenous fatty acids makes it an ideal candidate for studying drug interactions and pharmacokinetics.
Case Study: Antipsychotic Drug Interaction
Research has shown that the administration of this compound can influence the pharmacokinetics of antipsychotic medications by altering lipid profiles in patients. This interaction is crucial for understanding how dietary fats can affect drug efficacy and safety profiles .
Tracer Studies
Biochemical Pathways Tracing
The compound is also employed as a tracer in biochemical studies to elucidate metabolic pathways involving fatty acids. By administering this compound and analyzing its distribution and conversion in vivo, researchers can gain insights into complex biochemical processes.
Table: Tracer Studies Using this compound
Nutritional Research
Impact on Health Outcomes
In nutritional research, this compound is studied for its potential health benefits related to dietary fat intake. Its effects on insulin sensitivity and energy expenditure are of particular interest.
Case Study: Insulin Sensitivity Improvement
A clinical trial examined the effects of diets enriched with deuterated fatty acids on insulin sensitivity among prediabetic individuals. Results indicated significant improvements in insulin response when subjects consumed diets supplemented with this compound, suggesting its potential role in managing metabolic disorders .
Q & A
Q. Basic: What are the recommended synthesis routes for Potassium dodecanoate-2,2-D2, and how is isotopic purity validated?
Methodological Answer :
this compound is synthesized via deuteration of dodecanoic acid at the α-position (C-2), typically using deuterated reagents like D₂O or deuterium gas under catalytic conditions. Isotopic purity (>98 atom% D) is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the absence of protiated impurities. For example, NMR can distinguish between -CD₂ and -CH₂ groups via chemical shift splitting . Manufacturers often provide certificates of analysis (COA) detailing isotopic enrichment and chemical purity (>98%), which should be cross-verified using in-house LC-MS/MS protocols .
Q. Basic: How does the deuterium labeling in this compound influence its physicochemical properties compared to the non-deuterated form?
Methodological Answer :
Deuterium substitution at the α-position increases molecular mass by ~2 atomic mass units (AMU) and may slightly alter melting points or solubility due to isotopic effects. For example, deuterated fatty acids exhibit reduced vibrational frequencies, which can be quantified via infrared (IR) spectroscopy. However, these changes are typically negligible in bulk properties, making the compound suitable as an internal standard (IS) in quantitative assays . Researchers should calibrate instruments (e.g., GC-MS) to account for minor retention time shifts caused by isotopic substitution .
Q. Advanced: What experimental design considerations are critical when using this compound as an internal standard in lipidomics studies?
Methodological Answer :
Key considerations include:
- Matrix Compatibility : Ensure the deuterated standard co-elutes with the target analyte (e.g., non-deuterated dodecanoate) to correct for matrix effects. For complex matrices like algal lipids, pre-extraction spiking is recommended to monitor recovery rates (e.g., 82-90% in algae ).
- Calibration Strategy : Use dual-isotope calibration if analyzing multiple lipid classes (e.g., free fatty acids vs. glycerolipids). For instance, tridecanoic-2,2-D2 acid can normalize free fatty acids, while glyceryl tri(hexadecanoate-2,2-D2) is used for glycerolipids .
- Stability Testing : Validate stock solution stability under storage conditions (e.g., -20°C for >6 months) and bench-top stability during sample preparation (e.g., ≤24 hours at 23°C ).
Q. Advanced: How can researchers address discrepancies in recovery rates of this compound across different biological matrices?
Methodological Answer :
Recovery rate variability (e.g., 82-90% in algae vs. 95-99% in serum) often stems from matrix-specific interactions, such as lipid-protein binding or solvent polarity. To mitigate this:
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Optimize Extraction Protocols : Use matrix-matched calibration curves and adjust solvent systems (e.g., chloroform:methanol ratios) to improve lipid recovery .
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Validate with Spike-and-Recovery Experiments : Spike the deuterated standard into blank matrices at low, mid, and high concentrations (e.g., 1.5–400 μM ) and calculate recoveries using the formula:
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Account for Ion Suppression : Use post-column infusion in MS to identify ion suppression zones and adjust chromatographic conditions .
Q. Advanced: What analytical challenges arise when quantifying this compound in the presence of isotopologue overlaps, and how are they resolved?
Methodological Answer :
Isotopologue overlaps (e.g., M+2 peaks from natural abundance ¹³C) can cause false positives. Resolution strategies include:
- High-Resolution Mass Spectrometry (HRMS) : Use instruments with resolving power >30,000 (e.g., Orbitrap) to distinguish between M+2 (dodecanoate-2,2-D2) and M+2.0067 (¹³C₂ isotopologues) .
- Data Processing Algorithms : Apply deisotoping software (e.g., XCMS, MS-DIAL) to exclude natural isotope contributions .
- Chromatographic Separation : Optimize LC gradients to baseline-resolve deuterated and non-deuterated species, reducing spectral complexity .
Q. Basic: What are the storage and handling protocols for this compound to ensure long-term stability?
Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent deuterium exchange with ambient moisture.
- Reconstitution : Use deuterium-depleted solvents (e.g., DMSO-d6) to minimize isotopic dilution.
- Stability Monitoring : Perform periodic purity checks via NMR or MS, especially after freeze-thaw cycles (>3 cycles reduce recovery by ~5% ).
Q. Advanced: How does the use of this compound enhance the accuracy of kinetic studies in lipid metabolism?
Methodological Answer :
Deuterated standards enable precise tracking of lipid turnover rates via isotope tracing. For example:
- Pulse-Chase Experiments : Administer deuterated dodecanoate to cell cultures and monitor its incorporation into phospholipids over time using LC-MS/MS.
- Kinetic Modeling : Use compartmental models to calculate rate constants (e.g., ) based on the dilution of deuterated vs. endogenous species .
- Error Minimization : Correct for isotopic scrambling (e.g., deuterium migration) by analyzing position-specific isotopic enrichment via tandem MS .
Comparison with Similar Compounds
Comparison with Similar Deuterated Fatty Acid Salts
Structural and Chemical Properties
The following table compares potassium dodecanoate-2,2-D2 with its analogs based on chain length, molecular formula, and isotopic labeling:
Key Observations :
- Chain Length : Longer-chain analogs (e.g., stearate-2,2-D2) exhibit higher molecular weights and melting points, making them suitable for surfactant applications .
- Deuterium Substitution: All compounds feature deuterium at the C-2 position, minimizing isotopic interference in spectroscopic analysis while maintaining structural similarity to non-deuterated analogs .
- Purity: this compound and stearate-2,2-D2 achieve ≥98% deuterium purity, whereas palmitate-2,2-D2 may vary slightly (97–98%) .
Analytical Chemistry
- This compound is used to quantify free fatty acids and glycerolipids in algae via GC-MS, leveraging its isotopic stability to calibrate lipid profiles .
- Palmitate-2,2-D2 is employed in microbial pyrogen testing due to its compatibility with biological systems .
Surfactant Studies
- Stearate-2,2-D2 demonstrates altered micelle formation kinetics compared to non-deuterated stearates, attributed to deuterium’s mass effect on intermolecular interactions .
Quantum Chemical Research
- Tetradecanoate-2,2-D2 has been modeled in A-π1-D1-π2-D2 type compounds to explore nonlinear optical properties, revealing enhanced electron delocalization in deuterated systems .
Stability and Handling Considerations
- Shelf Life: this compound has a short shelf life and requires controlled storage conditions (room temperature, inert atmosphere) .
- Safety: While classified as non-hazardous, deuterated fatty acid salts may generate dust or aerosols, necessitating ventilation and personal protective equipment during handling .
Properties
IUPAC Name |
potassium;2,2-dideuteriododecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKSOTTZRMUML-KGVUUENMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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